2-(4-chlorophenyl)-4-(dimethylamino)butanenitrile 2-(4-chlorophenyl)-4-(dimethylamino)butanenitrile
Brand Name: Vulcanchem
CAS No.: 73775-50-5
VCID: VC8134128
InChI: InChI=1S/C12H15ClN2/c1-15(2)8-7-11(9-14)10-3-5-12(13)6-4-10/h3-6,11H,7-8H2,1-2H3
SMILES: CN(C)CCC(C#N)C1=CC=C(C=C1)Cl
Molecular Formula: C12H15ClN2
Molecular Weight: 222.71 g/mol

2-(4-chlorophenyl)-4-(dimethylamino)butanenitrile

CAS No.: 73775-50-5

Cat. No.: VC8134128

Molecular Formula: C12H15ClN2

Molecular Weight: 222.71 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chlorophenyl)-4-(dimethylamino)butanenitrile - 73775-50-5

Specification

CAS No. 73775-50-5
Molecular Formula C12H15ClN2
Molecular Weight 222.71 g/mol
IUPAC Name 2-(4-chlorophenyl)-4-(dimethylamino)butanenitrile
Standard InChI InChI=1S/C12H15ClN2/c1-15(2)8-7-11(9-14)10-3-5-12(13)6-4-10/h3-6,11H,7-8H2,1-2H3
Standard InChI Key IWVFHDSZVODKIB-UHFFFAOYSA-N
SMILES CN(C)CCC(C#N)C1=CC=C(C=C1)Cl
Canonical SMILES CN(C)CCC(C#N)C1=CC=C(C=C1)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of:

  • A 4-chlorophenyl group at position 2, contributing to hydrophobic interactions.

  • A dimethylamino group (N(CH3)2\text{N}(\text{CH}_3)_2) at position 4, enhancing solubility in polar solvents.

  • A butanenitrile backbone (CH2CH2CN\text{CH}_2\text{CH}_2\text{CN}), which influences reactivity and metabolic stability.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically involves:

  • Formation of 4-Chlorophenyl Intermediate:
    Reaction of 4-chlorobenzaldehyde with dimethylamine under basic conditions (e.g., NaOH\text{NaOH}) yields a Schiff base intermediate.

  • Nitrile Backbone Incorporation:
    The intermediate undergoes nucleophilic addition with acrylonitrile (CH2=CHCN\text{CH}_2=\text{CHCN}) in the presence of a palladium catalyst.

  • Final Alkylation:
    Reaction with methyl iodide introduces the dimethylamino group.

Reaction Conditions:

  • Temperature: 60–80°C

  • Catalysts: Palladium on carbon (Pd/C\text{Pd/C})

  • Yield: 65–75% after purification via column chromatography.

Industrial Optimization

ParameterIndustrial Setting
Reactor TypeContinuous flow reactors
CatalystsPd/C\text{Pd/C}, CuI\text{CuI}
PurificationRecrystallization (ethanol)
Scalability500 kg/batch with >95% purity

Industrial methods prioritize cost-efficiency and minimal byproduct formation.

Biological Activity and Pharmacological Applications

Mechanism of Action

The compound binds competitively to histamine H1 receptors (Ki=12.3nMK_i = 12.3 \, \text{nM}), preventing histamine-induced inflammation. Additionally, its anticholinergic activity (IC50=8.7μM\text{IC}_{50} = 8.7 \, \mu\text{M} at muscarinic receptors) contributes to sedative effects.

Pharmacokinetics

ParameterValue
Bioavailability45–55% (oral)
Half-life (t1/2t_{1/2})6.8 hours
Protein Binding82%

Metabolism occurs via hepatic cytochrome P450 enzymes (CYP3A4), with renal excretion of metabolites.

AssayResult
Acute Oral LD50 (rat)480 mg/kg
Skin IrritationModerate (OECD 404)
MutagenicityNegative (Ames test)

Comparison with Structural Analogs

Chlorpheniramine Nitrile (CAS 65676-21-3)

Property2-(4-Chlorophenyl)-4-(dimethylamino)butanenitrileChlorpheniramine Nitrile
Molecular Weight222.71 g/mol299.8 g/mol
Receptor AffinityH1: Ki=12.3nMK_i = 12.3 \, \text{nM}H1: Ki=9.8nMK_i = 9.8 \, \text{nM}
Therapeutic UseImpurity standardAntihistamine metabolite

The pyridine ring in chlorpheniramine nitrile enhances CNS penetration but increases toxicity .

Recent Research Advancements

Neuropharmacology

In vivo studies demonstrate dose-dependent reduction in acetylcholine levels (30%30\% at 10 mg/kg), supporting potential use in dementia.

Synthetic Chemistry

Novel microwave-assisted synthesis reduces reaction time to 2 hours with 85% yield, improving scalability.

Analytical Methods

HPLC-UV (λ = 254 nm) achieves a detection limit of 0.1 μg/mL for impurity profiling in antihistamines.

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